molecular formula C18H29ClN2O2 B5265071 4-(5-chloro-2,4-dimethoxybenzyl)-2-ethyl-1-isopropylpiperazine

4-(5-chloro-2,4-dimethoxybenzyl)-2-ethyl-1-isopropylpiperazine

Cat. No.: B5265071
M. Wt: 340.9 g/mol
InChI Key: QTZVNEJTGUPMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2,4-dimethoxybenzyl)-2-ethyl-1-isopropylpiperazine, also known as Ro 64-6198, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in the 1990s and has since been used in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological conditions.

Mechanism of Action

4-(5-chloro-2,4-dimethoxybenzyl)-2-ethyl-1-isopropylpiperazine 64-6198 acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, this compound 64-6198 can modulate the release of dopamine and other neurotransmitters, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound 64-6198 has been shown to have a range of biochemical and physiological effects, depending on the context in which it is used. For example, it has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic uses in the treatment of addiction. It has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of other neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-chloro-2,4-dimethoxybenzyl)-2-ethyl-1-isopropylpiperazine 64-6198 in scientific research is its selectivity for the dopamine D3 receptor, which allows researchers to study the specific effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, one limitation is that the effects of this compound 64-6198 may be context-dependent and may vary depending on the experimental conditions, making it important to carefully design experiments to control for these variables.

Future Directions

There are several potential future directions for research on 4-(5-chloro-2,4-dimethoxybenzyl)-2-ethyl-1-isopropylpiperazine 64-6198 and the dopamine D3 receptor. One area of interest is the potential therapeutic uses of D3 receptor antagonists in the treatment of addiction and other psychiatric disorders. Another area of interest is the role of the dopamine D3 receptor in other physiological and pathological conditions, such as Parkinson's disease and schizophrenia. Additionally, there is ongoing research into the development of more selective and potent D3 receptor antagonists, which may have even greater potential for therapeutic use.

Synthesis Methods

The synthesis of 4-(5-chloro-2,4-dimethoxybenzyl)-2-ethyl-1-isopropylpiperazine 64-6198 involves several steps, including the reaction of 2,4-dimethoxybenzyl chloride with 2-ethyl-1-isopropylpiperazine, followed by chlorination with thionyl chloride and subsequent reaction with sodium iodide and copper powder. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

4-(5-chloro-2,4-dimethoxybenzyl)-2-ethyl-1-isopropylpiperazine 64-6198 has been used in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological conditions. For example, it has been used to investigate the involvement of the dopamine D3 receptor in drug addiction and to explore the potential therapeutic uses of D3 receptor antagonists in the treatment of addiction.

Properties

IUPAC Name

4-[(5-chloro-2,4-dimethoxyphenyl)methyl]-2-ethyl-1-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2O2/c1-6-15-12-20(7-8-21(15)13(2)3)11-14-9-16(19)18(23-5)10-17(14)22-4/h9-10,13,15H,6-8,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZVNEJTGUPMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(C)C)CC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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